molecular formula C16H18ClN5 B11218083 1-(3-chloro-4-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chloro-4-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11218083
M. Wt: 315.80 g/mol
InChI Key: KUJIJLQKXBXXFP-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chloro-4-methylphenyl group and an N-(2-methylpropyl) amine group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-amino-4-chloropyrazole and a suitable aldehyde or ketone, under acidic or basic conditions.

    Substitution Reaction: The pyrazolo[3,4-d]pyrimidine core is then subjected to a substitution reaction with 3-chloro-4-methylphenyl halide in the presence of a base like potassium carbonate.

    N-Alkylation: The final step involves the N-alkylation of the intermediate product with 2-methylpropylamine under reflux conditions, often using a solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolopyrimidine derivatives.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, affecting processes like cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chloro-4-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both pyrazolo[3,4-d]pyrimidine and phenyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H18ClN5

Molecular Weight

315.80 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H18ClN5/c1-10(2)7-18-15-13-8-21-22(16(13)20-9-19-15)12-5-4-11(3)14(17)6-12/h4-6,8-10H,7H2,1-3H3,(H,18,19,20)

InChI Key

KUJIJLQKXBXXFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC(C)C)Cl

Origin of Product

United States

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